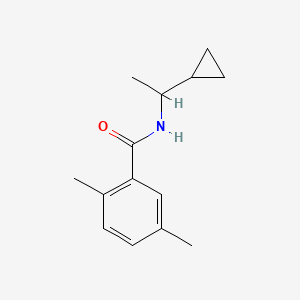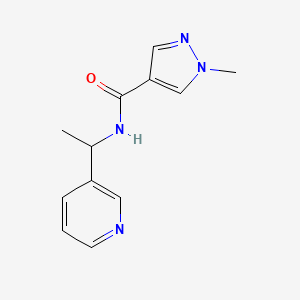
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of drugs. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant and euphoric effects. However, in recent years, Dibutylone has also gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the induction of euphoria and other psychoactive effects.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognitive function. These effects are similar to those produced by other stimulant drugs, such as amphetamines and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its low cost, relative ease of synthesis, and availability. However, there are also several limitations to its use, including the potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, including the development of new pharmacological treatments for addiction, the identification of new drug targets for the treatment of psychiatric disorders, and the investigation of the long-term effects of synthetic cathinones on the brain and body. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one and to identify potential therapeutic applications for this compound.
Méthodes De Synthèse
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized through a multi-step process that involves the condensation of pyridine-3-carboxylic acid with 3,5-dimethylpiperidin-1-amine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in a variety of scientific research applications, including studies on the effects of synthetic cathinones on the central nervous system, the development of new pharmacological treatments for addiction, and the identification of new drug targets for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)11-17(10-12)15(18)6-5-14-4-3-7-16-9-14/h3-4,7,9,12-13H,5-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWSQCROMDKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)




![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)


